Desalkylflurazepam (7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a major active metabolite of several benzodiazepines, including flurazepam, flutoprazepam, fludiazepam, midazolam, and quazepam. [] It is a pharmacologically active metabolite with a longer half-life than many of its parent compounds. [, , , , , ] Desalkylflurazepam is primarily used in scientific research as a reference standard for analytical method development and validation, especially in forensic toxicology. [, , , , , , , , ] It is also employed in studies investigating the metabolism and pharmacodynamics of benzodiazepines. [, , , , , ]
Although desalkylflurazepam is a metabolite, it can be synthesized directly. A common method involves the oxidation of flurazepam using oxidizing agents like chromic acid. [] Other approaches may utilize N-dealkylation reactions of flurazepam or its precursors. Specific synthesis procedures with detailed parameters are not extensively described in the provided literature.
Norfludiazepam is classified as a benzodiazepine derivative. It is formed through the metabolic process of flurazepam, where the compound undergoes N-dealkylation in the liver, primarily facilitated by cytochrome P450 enzymes such as CYP3A4. The chemical structure of norfludiazepam can be denoted by its molecular formula and its CAS number is 2886-65-9 .
Norfludiazepam possesses a characteristic benzodiazepine structure that includes:
The molecular geometry allows for significant interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system, which is critical for its pharmacological effects. The presence of halogen atoms (chlorine and fluorine) may influence lipophilicity and receptor binding affinity .
Norfludiazepam participates in several chemical reactions typical of benzodiazepines:
The mechanism of action for norfludiazepam involves its interaction with GABA receptors:
Norfludiazepam exhibits several notable physical and chemical properties:
Quantitative data on melting points or boiling points specific to norfludiazepam are not extensively documented but can be inferred from similar benzodiazepine compounds .
Norfludiazepam has several applications in scientific research:
Designer benzodiazepines (DBZD) represent a class of novel psychoactive substances (NPS) developed to circumvent international drug control laws. The first DBZD, phenazepam, appeared in European illicit markets in 2007, followed by etizolam in 2011 [1] [3]. By 2012, pyrazolam—the first true DBZD without medical approval—was identified in Finland [1]. This emergence initiated a cyclical pattern: as authorities scheduled specific compounds (e.g., clonazolam, flubromazolam), new unscheduled analogs rapidly replaced them [6]. The UNODC Early Warning Advisory documented 30 distinct DBZD by 2021, with 21 emerging post-2015 [8]. Norfludiazepam (N-desalkylflurazepam) entered illicit markets as a white powder in 2016, first identified by Swedish customs [9] [10]. Its appearance aligned with market shifts toward long-acting, potent benzodiazepines during COVID-19-related shortages of traditional drugs [1].
Table 1: Emergence Timeline of Key DBZD
Year Identified | Compound | Initial Region | Legal Status Shift |
---|---|---|---|
2007 | Phenazepam | Europe | Scheduled in 2012-2013 (UK) |
2011 | Etizolam | Global | Scheduled in 2020-2021 (UN) |
2012 | Pyrazolam | Finland | Class C (UK, 2017) |
2016 | Norfludiazepam | Sweden | Unregulated in most jurisdictions |
2019 | Flualprazolam | Europe | Detected in 48% of postmortem cases |
DBZD are structurally classified into three core categories based on their heterocyclic ring systems:
Pharmacologically, DBZD act as positive allosteric modulators at GABAA receptors. Their activity depends on binding to α-subunit isoforms: α1 mediates sedation/amnesia (e.g., flubromazolam), while α2 mediates anxiolysis (e.g., pyrazolam) [3] [5]. Norfludiazepam binds non-selectively across receptor subtypes, typical of 1,4-benzodiazepines [9] [10]. Potency varies significantly; triazole-modified DBZD exhibit 2–10× higher potency than classical benzodiazepines due to electron-withdrawing groups (e.g., bromine at R8) [1] [6].
Table 2: Metabolic and Pharmacokinetic Classification of Select DBZD
Metabolic Profile | Examples | Active Metabolites | Half-Life (Hours) |
---|---|---|---|
Parent compound active | Pyrazolam | None (excreted unchanged) | 17–20 |
Prodrug metabolized to active forms | Diclazepam | Delorazepam, lorazepam | 42 |
Active metabolite dominates | Adinazolam | N-desmethyladinazolam (25× potency) | 1.5 (parent), 9 (metabolite) |
Long-acting parent & metabolite | Norfludiazepam | Dealkylated metabolites (inactive) | 40–250 |
Norfludiazepam (C15H10ClFN2O) occupies a unique niche as both a designer drug and a pharmacologically significant metabolite. It is the primary active metabolite of multiple licensed benzodiazepines, including flurazepam, flutoprazepam, and midazolam [2] [10]. Within illicit markets, it is marketed as a "research chemical" with purported anxiolytic and sedative properties [9]. Its molecular structure—7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one—lacks the triazole ring typical of high-potency DBZD like clonazolam, positioning it chemically as a traditional 1,4-benzodiazepine [10].
Norfludiazepam exemplifies two key trends in DBZD evolution:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7